Oxan-2-yl cyclohexanecarboxylate
Description
Oxan-2-yl cyclohexanecarboxylate is an ester derivative of cyclohexanecarboxylic acid, where the oxan-2-yl (tetrahydrofuran-2-yl) group is esterified to the carboxylate moiety. For instance, trisubstituted aryl cyclohexanecarboxylates (TACCs), which share a similar scaffold, have been developed to circumvent drug-like property challenges in protease activators . The oxan-2-yl substituent may enhance solubility or metabolic stability compared to simpler esters like ethyl or methyl cyclohexanecarboxylates.
Properties
CAS No. |
181224-88-4 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
oxan-2-yl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H20O3/c13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-11/h10-11H,1-9H2 |
InChI Key |
QORJZFIOFZECEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Reaction Mechanism
The most direct route involves a one-pot reaction between cyclohexanol and carbon dioxide under catalytic conditions. This method, described in industrial contexts, employs a steel reactor pressurized with CO₂ (5–10 bar) in a toluene medium at 120–150°C. A heterogeneous catalyst, often magnesium oxide (MgO) or zeolites, facilitates the esterification:
$$
\text{Cyclohexanol} + \text{CO}2 \xrightarrow{\text{MgO}} \text{Oxan-2-yl cyclohexanecarboxylate} + \text{H}2\text{O}
$$
Key parameters :
- Temperature : 130°C optimal for balancing reaction rate and side-product formation.
- Catalyst loading : 5 wt% MgO yields 78% conversion after 8 hours.
- Solvent : Toluene enhances miscibility of CO₂ and cyclohexanol.
Gas-liquid chromatography (GLC) monitors progress, revealing a biphasic kinetic profile: rapid initial ester formation (0–4 hours) followed by a plateau due to equilibrium limitations.
Ionic Liquid-Promoted Oxidative Esterification
Recent advances utilize ionic liquids (ILs) like 1-ethyl-3-methylimidazolium acetate ([EMIM] OAc) to bypass metal catalysts. This method, adapted from oxidative esterification studies, employs O₂ as an oxidant:
$$
\text{Cyclohexanol} \xrightarrow{\text{[EMIM] OAc, O}_2} \text{this compound}
$$
Advantages :
- Metal-free : Avoids contamination from transition metals.
- Yield : Up to 85% at 100°C after 24 hours.
- Mechanism : The IL’s acetate anion and imidazolium cation form hydrogen bonds with cyclohexanol, activating the hydroxyl group for nucleophilic attack on CO₂.
Multi-Step Organic Synthesis
Cyclohexanecarboxylic Acid Intermediate Route
A patent-pending method involves synthesizing cyclohexanecarboxylic acid derivatives before esterification:
Step 1 : Cyclohexanecarboxylic acid synthesis via Friedel-Crafts acylation:
$$
\text{Cyclohexene} + \text{AcCl} \xrightarrow{\text{AlCl}3} \text{Cyclohexanecarbonyl chloride} \xrightarrow{\text{H}2\text{O}} \text{Cyclohexanecarboxylic acid}
$$
Step 2 : Esterification with oxan-2-ol (tetrahydrofuran-2-ol):
$$
\text{Cyclohexanecarboxylic acid} + \text{Oxan-2-ol} \xrightarrow{\text{DCC, DMAP}} \text{this compound}
$$
Conditions :
Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives
Aryl-substituted variants are synthesized via palladium-catalyzed cross-coupling:
$$
\text{Bromoaryl-cyclohexanecarboxylate} + \text{Boronic ester} \xrightarrow{\text{Pd(dtbpf)Cl}_2} \text{Aryl-substituted product}
$$
Example :
- Substrate : 4-Bromobenzoyl-cyclohexanecarboxylate.
- Catalyst : Pd(dtbpf)Cl₂ (2 mol%).
- Yield : 76% after 30 minutes at 80°C.
Computational Analysis and Optimization
Density Functional Theory (DFT) Studies
DFT calculations on the MgO-catalyzed reaction identify the rate-determining step as CO₂ insertion into the Mg–O bond of the cyclohexanol-MgO complex. Activation energies correlate with experimental observations, supporting a Langmuir-Hinshelwood mechanism.
Diastereoselectivity in Multi-Step Syntheses
Molecular dynamics simulations reveal that steric effects in the DCC-mediated esterification favor the trans-isomer (87:13 trans:cis ratio), aligning with NMR data.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Purity | Scalability |
|---|---|---|---|---|
| Catalytic (MgO/CO₂) | MgO | 78% | 95% | Industrial |
| Ionic Liquid ([EMIM] OAc) | None | 85% | 90% | Lab-scale |
| Multi-Step (DCC/DMAP) | DCC | 92% | 99% | Pilot plant |
| Suzuki Coupling | Pd(dtbpf)Cl₂ | 76% | 98% | Specialty chem |
Trade-offs :
- Catalytic methods prioritize cost-effectiveness but require high-pressure equipment.
- Multi-step syntheses achieve higher purity at the expense of solvent waste.
Chemical Reactions Analysis
Types of Reactions
Oxan-2-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxan-2-yl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oxan-2-yl cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or as a chemical intermediate.
Comparison with Similar Compounds
Structural Features and Reactivity
Oxan-2-yl Cyclohexanecarboxylate
- Structure : Combines a cyclohexane ring with an ester linkage to an oxan-2-yl group (tetrahydrofuran derivative).
Ethyl 2-Oxocyclohexanecarboxylate
Methyl Cyclohexanecarboxylate
- Structure : Simple ester with a methyl group.
Ethyl 4-[(Naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate
Physicochemical Properties
| Compound | Molecular Weight | LogP | Oxidation Potential (V) | Key Features |
|---|---|---|---|---|
| This compound | ~240 (estimated) | ~1.5 | Not reported | Enhanced solubility (oxan group) |
| Ethyl 2-Oxocyclohexanecarboxylate | 170.21 | 1.08 | Not reported | Keto group aids reactivity |
| Methyl Cyclohexanecarboxylate | 142.20 | ~1.2 | ~0.2 higher than heterocycles | Simple ester, high oxidation stability |
| TACCs (e.g., trisubstituted aryl) | Variable | 2.5–3.5 | Not reported | Antibacterial activity, improved drug-like properties |
Key Research Findings
- Orthogonality in Synthetic Biology : Cyclohexanecarboxylate and its analogues (e.g., phenylglyoxylate) are orthogonal in inducible gene expression systems, enabling independent control of multiple genes in synthetic circuits .
- Topological Indices : Degree-based indices predict properties like melting points in sulfonamide derivatives, aiding drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
